molecular formula C10H16N6O B13445517 (Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide

(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide

Cat. No.: B13445517
M. Wt: 236.27 g/mol
InChI Key: IUTPCCFYJBOQBT-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a pyrazine moiety and an ethanimidamide group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide is unique due to its combination of the pyrazine and piperazine moieties with the ethanimidamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C10H16N6O

Molecular Weight

236.27 g/mol

IUPAC Name

N'-hydroxy-2-(4-pyrazin-2-ylpiperazin-1-yl)ethanimidamide

InChI

InChI=1S/C10H16N6O/c11-9(14-17)8-15-3-5-16(6-4-15)10-7-12-1-2-13-10/h1-2,7,17H,3-6,8H2,(H2,11,14)

InChI Key

IUTPCCFYJBOQBT-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1C/C(=N/O)/N)C2=NC=CN=C2

Canonical SMILES

C1CN(CCN1CC(=NO)N)C2=NC=CN=C2

Origin of Product

United States

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